Dimethyl(phenyl)germanecarbonitrile

Description

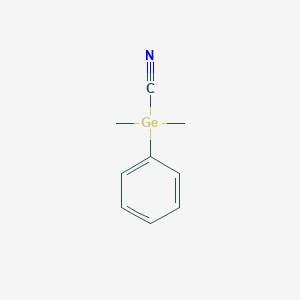

Dimethyl(phenyl)germanecarbonitrile is an organogermanium compound with the molecular formula C₉H₁₀GeN. Its structure features a germanium atom bonded to two methyl groups, one phenyl group, and a carbonitrile (-CN) substituent . This combination of a heavy group 14 element (germanium) with a polar nitrile group confers unique electronic and steric properties, making it a candidate for applications in materials science, catalysis, and synthetic intermediates. The germanium center may enhance Lewis acidity compared to silicon or carbon analogs, while the nitrile group contributes to reactivity in nucleophilic additions or cycloadditions .

Properties

CAS No. |

64749-14-0 |

|---|---|

Molecular Formula |

C9H11GeN |

Molecular Weight |

205.82 g/mol |

IUPAC Name |

[dimethyl(phenyl)germyl]formonitrile |

InChI |

InChI=1S/C9H11GeN/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

UCUPMSSGSMCHIX-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(phenyl)germanecarbonitrile typically involves the reaction of phenylgermanium trichloride with dimethylamine and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

PhGeCl3+2Me2NH+NaCN→

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organogermanium Derivatives

Aroyltrimethylgermane Derivatives

A key structurally related compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(phenylsulfonamido)-4-((trimethylgermyl)carbonyl)benzoate (). This compound shares a trimethylgermane moiety but differs in its substitution pattern, featuring a carbonyl group instead of a nitrile.

- Reactivity: The carbonyl group in this derivative facilitates esterification and nucleophilic acyl substitution, whereas the nitrile in dimethyl(phenyl)germanecarbonitrile enables cyano-based reactions (e.g., hydrolysis to amides or carboxylic acids) .

- Spectroscopy: X-ray crystallography data for aroyltrimethylgermane derivatives () reveal Ge–C bond lengths of 1.93–1.97 Å, consistent with typical organogermanium compounds. In contrast, the Ge–C bond in this compound is expected to be slightly shorter due to the electron-withdrawing nitrile group .

Carbonitrile-Containing Heterocycles

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ()

This indole-based nitrile shares a nitrile group but lacks a germanium center. Key differences include:

- Synthesis: Prepared via cyclization and bromination, whereas this compound likely requires organogermanium precursors (e.g., GeCl₄ or germane reagents) .

- Applications: Indole-3-carbonitriles are explored in pharmaceutical research (e.g., kinase inhibition), while germanium nitriles may serve as ligands or precursors in organometallic catalysis .

4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile ()

This pyrrole derivative highlights the versatility of nitriles in heterocyclic systems:

- Crystal Structure: The nitrile group in this compound exhibits a C≡N bond length of 1.14 Å, typical for sp-hybridized nitriles.

- Biological Activity: Pyrrole carbonitriles are studied for antimicrobial and anticancer properties, whereas organogermanium compounds are less explored in this context .

Functional Group Comparisons

Spectroscopic Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.